molecular formula C11H12O8 B14748931 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester CAS No. 5202-32-4

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester

Katalognummer: B14748931
CAS-Nummer: 5202-32-4
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: YKHAKTVVJNESAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains three carboxylic acid groups and a methoxy group

Vorbereitungsmethoden

The synthesis of 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester involves several steps. One common method includes the esterification of 2,3,4-Furantricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key functional groups in the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester include other furan derivatives such as 2,5-Furandicarboxylic acid and 2,3,4-Furantricarboxylic acid. Compared to these, this compound is unique due to the presence of the methoxy group and the specific arrangement of carboxylic acid groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

5202-32-4

Molekularformel

C11H12O8

Molekulargewicht

272.21 g/mol

IUPAC-Name

trimethyl 5-methoxyfuran-2,3,4-tricarboxylate

InChI

InChI=1S/C11H12O8/c1-15-8(12)5-6(9(13)16-2)11(18-4)19-7(5)10(14)17-3/h1-4H3

InChI-Schlüssel

YKHAKTVVJNESAQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.